Methyl 2-hydroxy-4,6-dimethylbenzoate
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Overview
Description
Methyl 2-hydroxy-4,6-dimethylbenzoate is an organic compound with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol . It is a methyl ester derivative of 2-hydroxy-4,6-dimethylbenzoic acid. This compound is known for its applications in various fields, including organic synthesis and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-4,6-dimethylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxy-4,6-dimethylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-4,6-dimethylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkoxides and amines can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or amines.
Scientific Research Applications
Methyl 2-hydroxy-4,6-dimethylbenzoate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-4,6-dimethylbenzoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester functional groups play a crucial role in its reactivity and biological activity. The compound can form hydrogen bonds and participate in various biochemical reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,4-dihydroxy-3,6-dimethylbenzoate: Similar structure but with an additional hydroxyl group.
Methyl 2-hydroxy-4-methoxybenzoate: Contains a methoxy group instead of a methyl group.
Dimethyl 4,6-dihydroxyisophthalate: Contains two ester groups and additional hydroxyl groups.
Uniqueness
Methyl 2-hydroxy-4,6-dimethylbenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of hydroxyl and ester functional groups makes it versatile for various applications in synthesis and research .
Biological Activity
Methyl 2-hydroxy-4,6-dimethylbenzoate, also known as methyl 2-hydroxy-4,6-dimethylbenzoic acid, is a compound of significant interest due to its diverse biological activities. This article reviews the existing literature on its synthesis, biological evaluation, and potential applications across various fields.
Chemical Structure and Synthesis
This compound is an ester derivative of 2-hydroxy-4,6-dimethylbenzoic acid. Its molecular formula is C10H12O3. The synthesis typically involves the esterification of the corresponding acid with methanol in the presence of an acid catalyst. This compound serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals, enhancing their efficacy and stability in formulations .
Biological Activities
This compound exhibits a range of biological activities that can be categorized as follows:
1. Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating significant antibacterial effects. For instance, this compound demonstrated an MIC value of approximately 12 μg/mL against E. coli and 8 μg/mL against S. aureus .
2. Antioxidant Properties
The compound has been evaluated for its antioxidant potential using various assays such as DPPH and ABTS radical scavenging tests. Results indicate that this compound possesses notable antioxidant activity, which can be attributed to its ability to donate electrons and neutralize free radicals .
3. Cytotoxic Effects
In vitro studies have assessed the cytotoxicity of this compound against several cancer cell lines. For example, it exhibited significant cytotoxic effects on human liver cancer cells (HepG2) with an IC50 value of around 25 μM. This suggests potential applications in cancer therapy as a chemotherapeutic agent .
Case Studies
Case Study 1: Anticancer Activity
A study conducted on HepG2 cells revealed that this compound induced apoptosis through the activation of caspase pathways. The compound was found to increase reactive oxygen species (ROS) levels significantly, leading to cell cycle arrest at the G1 phase. These findings suggest that this compound could be further explored as a potential anticancer drug candidate .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on its antimicrobial properties, this compound was tested against multi-drug resistant strains of bacteria. The results indicated that it not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics like ampicillin. This synergy could enhance treatment efficacy against resistant bacterial infections .
Research Findings Summary
Biological Activity | Tested Cell Lines/Organisms | IC50/MIC Values | Comments |
---|---|---|---|
Antibacterial | E. coli, S. aureus | MIC: 12 μg/mL (E. coli), 8 μg/mL (S. aureus) | Significant antimicrobial properties |
Antioxidant | DPPH assay | EC50: ~20 μg/mL | Effective free radical scavenger |
Cytotoxic | HepG2 | IC50: ~25 μM | Induces apoptosis via ROS generation |
Properties
CAS No. |
57705-16-5 |
---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
methyl 2-hydroxy-4,6-dimethylbenzoate |
InChI |
InChI=1S/C10H12O3/c1-6-4-7(2)9(8(11)5-6)10(12)13-3/h4-5,11H,1-3H3 |
InChI Key |
YEZRPTMGIWPNBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C(=O)OC)C |
Origin of Product |
United States |
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